1-methyl-3-(4-phenylphenyl)benzene

Description

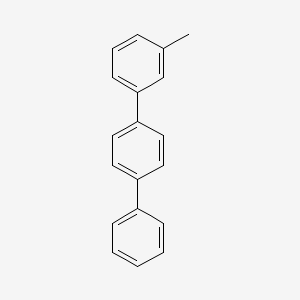

1-Methyl-3-(4-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a methyl group at position 1 and a biphenyl group (4-phenylphenyl) at position 3. This structure confers significant aromaticity and steric bulk, which may influence its physicochemical properties and reactivity.

Properties

CAS No. |

1459-05-8 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-methyl-3-(4-phenylphenyl)benzene |

InChI |

InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

LXEFZCBUUYSRCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nitration: Concentrated HNO3 and H2SO4.

Oxidation: KMnO4 in an alkaline medium.

Reduction: H2 gas with Pd/C catalyst.

Major Products Formed

Nitration: 1-methyl-3-(4-nitrophenyl)benzene.

Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.

Reduction: Fully hydrogenated terphenyl derivatives.

Scientific Research Applications

1-methyl-3-(4-phenylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-methyl-3-(4-phenylphenyl)benzene with four analogs from the evidence, focusing on molecular properties, sources, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Substituent Effects: The 4-phenylphenyl group in the target compound introduces extended π-conjugation and steric hindrance, likely enhancing thermal stability and reducing solubility compared to analogs with smaller substituents (e.g., isopropyl in p-cymene or benzyl in 1-methyl-3-(phenylmethyl)benzene) . p-Cymene (isopropyl substituent) is a monoterpene with low molecular weight, contributing to its volatility and prevalence in essential oils . Phenylethynyl substituents (as in 1-methyl-3-(phenylethynyl)benzene) enable π-orbital overlap, making the compound suitable for conductive materials or coupling reactions .

Synthetic Accessibility :

- p-Cymene is naturally abundant in plants and microbial metabolites , whereas 1-methyl-3-(phenylethynyl)benzene requires synthetic routes like palladium-catalyzed decarboxylation . The target compound’s synthesis would likely demand advanced cross-coupling techniques due to its biphenyl group.

Applications: p-Cymene exhibits bioactivity (antioxidant, antimicrobial) and is used in food and pharmaceutical industries . 1-Methyl-3-(phenylmethyl)benzene, formed during toluene oxidation, acts as a transient intermediate in pollution control processes .

Physicochemical Properties

- Boiling Points/Solubility :

- Stability :

Notes and Limitations

Comparisons are drawn from structurally related analogs.

Properties and applications of the target compound are inferred based on substituent effects and may deviate from empirical observations.

Contradictions in the evidence include varying reports on the stability of benzyl-substituted benzenes, which decompose at 300°C but persist in some environmental contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.